![molecular formula C9H12Cl3N B1457342 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride CAS No. 1423033-17-3](/img/structure/B1457342.png)
1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride
Overview
Description
1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride is a chemical compound with the CAS Number: 1423033-17-3 . It has a molecular weight of 240.56 . The IUPAC name for this compound is 1-(2,6-dichlorophenyl)-2-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride is 1S/C9H11Cl2N.ClH/c1-6(12)5-7-8(10)3-2-4-9(7)11;/h2-4,6H,5,12H2,1H3;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Structural and Conformational Studies
Research on derivatives of 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride has been focused on understanding their structural and conformational properties. For instance, studies involving crystal structures of certain derivatives highlight their conformations and interactions in different environments. The crystal packing of these compounds is often dominated by hydrogen-bonded chains and rings, providing insight into their structural stability and potential applications in material science and drug design (Nitek et al., 2020).
Applications in Asymmetric Synthesis
The compound has been used in the development of novel amine ligands for asymmetric synthesis. For instance, a derivative of 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride was used to synthesize a novel chiral palladacycle, which was then applied in asymmetric hydrophosphination reactions, demonstrating its utility in creating stereo-isomeric products in the field of synthetic chemistry (Yap et al., 2014).
Spectroscopic Characterization and Identification
The compound and its derivatives have also been extensively studied through various spectroscopic techniques for their identification and characterization. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including forensic science and pharmaceutical research (Nycz et al., 2016).
Synthesis and Activity Relationships
Research has also been conducted on the synthesis and structure-activity relationships of derivatives of 1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride. These studies are aimed at understanding how variations in chemical structure affect the biological activity of these compounds, which is essential for the development of new pharmaceuticals (Thompson et al., 2000).
Safety and Hazards
properties
IUPAC Name |
1-(2,6-dichlorophenyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-6(12)5-7-8(10)3-2-4-9(7)11;/h2-4,6H,5,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFYHVBZDVPUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC=C1Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1423033-17-3 | |
Record name | Benzeneethanamine, 2,6-dichloro-α-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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